molecular formula C9H10BrFOZn B14889232 (3-Fluoro-2-i-propyloxyphenyl)Zinc bromide

(3-Fluoro-2-i-propyloxyphenyl)Zinc bromide

Cat. No.: B14889232
M. Wt: 298.5 g/mol
InChI Key: FHBWNSYWSWUWOI-UHFFFAOYSA-M
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Description

(3-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 3-fluoro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-fluoro-2-iso-propyloxyphenyl bromide+Zn(3-fluoro-2-iso-propyloxyphenyl)zinc bromide\text{3-fluoro-2-iso-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{(3-fluoro-2-iso-propyloxyphenyl)zinc bromide} 3-fluoro-2-iso-propyloxyphenyl bromide+Zn→(3-fluoro-2-iso-propyloxyphenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is a common solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the aryl group of the organozinc compound and the electrophile.

Scientific Research Applications

Chemistry

In chemistry, (3-fluoro-2-iso-propyloxyphenyl)zinc bromide is used as a reagent in organic synthesis to construct complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields. It helps in the development of new drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its ability to form carbon-carbon bonds efficiently makes it a crucial reagent in manufacturing processes.

Mechanism of Action

The mechanism by which (3-fluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluoro-2-methoxyphenyl)zinc bromide
  • (3-fluoro-2-ethoxyphenyl)zinc bromide
  • (3-fluoro-2-propyloxyphenyl)zinc bromide

Uniqueness

(3-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to its specific substituent groups, which can influence its reactivity and the types of reactions it can undergo. The presence of the fluoro and iso-propyloxy groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar organozinc compounds.

This detailed article provides a comprehensive overview of (3-fluoro-2-iso-propyloxyphenyl)zinc bromide, 050 M in THF, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10BrFOZn

Molecular Weight

298.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-propan-2-yloxybenzene-3-ide

InChI

InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-6-4-3-5-8(9)10;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

FHBWNSYWSWUWOI-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C=CC=C1F.[Zn+]Br

Origin of Product

United States

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